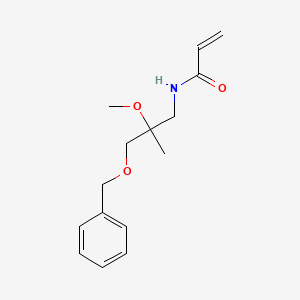
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide, also known as MMPPF, is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. MMPPF belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have beneficial effects in the treatment of various diseases, including breast cancer and osteoporosis.
Mécanisme D'action
The mechanism of action of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide involves its selective binding to estrogen receptors, which are present in various tissues throughout the body. By binding to these receptors, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide can either activate or inhibit their activity, depending on the tissue and the specific receptor subtype.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide are largely dependent on its selective binding to estrogen receptors. In breast cancer, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide can inhibit the growth of cancer cells by blocking the activity of estrogen receptors, which are known to promote cell growth and proliferation. In osteoporosis, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide can increase bone density by activating estrogen receptors in bone tissue, which can stimulate the production of new bone cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide in lab experiments is its selective binding to estrogen receptors, which allows for the study of specific receptor subtypes and their effects on various tissues. However, one limitation of using N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide is its potential toxicity, as high doses of the compound have been shown to cause liver damage in animal studies.
Orientations Futures
There are several potential future directions for the study of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide and its therapeutic applications. One area of research is the development of more potent and selective SERMs, which could have greater efficacy and fewer side effects than currently available drugs. Another area of research is the investigation of the potential use of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, further studies are needed to better understand the mechanisms of action of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide and its effects on various tissues and physiological systems.
Méthodes De Synthèse
The synthesis of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide involves the reaction of 2-methoxy-2-methyl-3-phenylpropanol with prop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide has been widely studied for its potential therapeutic applications, particularly in the treatment of breast cancer and osteoporosis. In breast cancer, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide has been shown to selectively bind to estrogen receptors and inhibit the growth of cancer cells. In osteoporosis, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide has been shown to increase bone density and reduce the risk of fractures.
Propriétés
IUPAC Name |
N-(2-methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-14(17)16-11-15(2,18-3)12-19-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLHLUMUYGFKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)(COCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2987936.png)
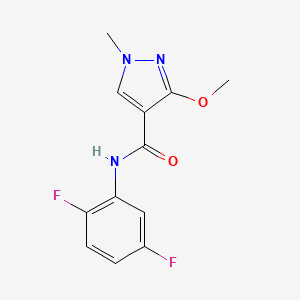
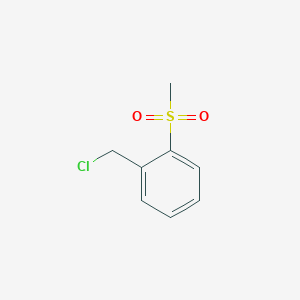
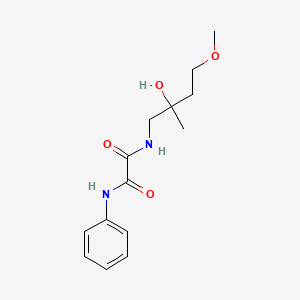
![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)


![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)


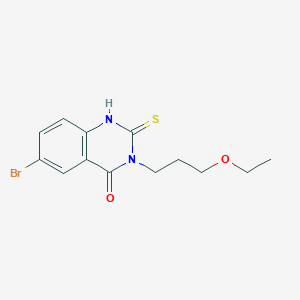
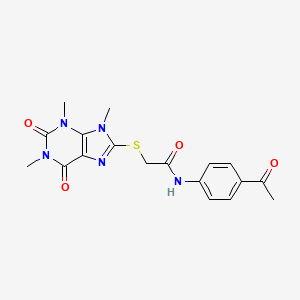
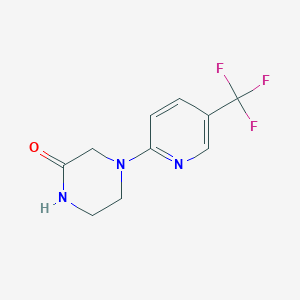
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B2987958.png)